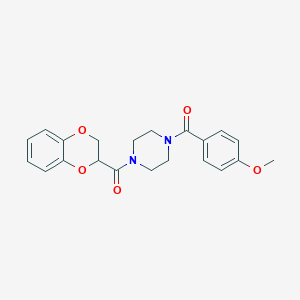![molecular formula C20H15FN4O B4632102 2-氰基-N-(2-氟苯基)-3-[3-(4-甲基苯基)-1H-吡唑-4-基]丙烯酰胺](/img/structure/B4632102.png)
2-氰基-N-(2-氟苯基)-3-[3-(4-甲基苯基)-1H-吡唑-4-基]丙烯酰胺
描述
Synthesis Analysis
The synthesis of cyanoacrylamides typically involves the condensation reaction of appropriate precursors under basic conditions. For example, a related compound was synthesized through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, yielding a 90% product (Kariuki et al., 2022). This method demonstrates the general approach for synthesizing compounds within this family, emphasizing the importance of selecting appropriate precursors and conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of cyanoacrylamides is characterized using techniques such as NMR spectroscopy and single crystal X-ray diffraction. These methods provide insights into the compound's conformation, bond lengths, angles, and overall geometry, crucial for understanding its reactivity and interactions (Kariuki et al., 2022).
Chemical Reactions and Properties
Cyanoacrylamides participate in various chemical reactions, including condensation, cyclization, and addition reactions, due to their reactive cyano and acrylamide groups. These reactions can lead to a wide range of derivatives with diverse biological and chemical properties. For instance, reactions with nucleophiles can yield heterocyclic compounds, which are often explored for their biological activities (Bondock et al., 2011).
Physical Properties Analysis
The physical properties of cyanoacrylamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography reveals the compound's crystalline nature and packing in the solid state, which can affect its solubility and stability (Matos et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the functional groups present in the cyanoacrylamide structure. These properties are crucial for the compound's applications in drug design, agriculture, and material science. Studies on related compounds have shown their potential as inhibitors and reactants in various biological and chemical processes (Mohamed et al., 2020).
科学研究应用
合成与结构测定
相关化合物“2-氰基-3-(1-苯基-3-(噻吩-2-基)-1H-吡唑-4-基)丙烯酰胺”以高产率合成,展示了该化学品的结构多功能性和改性潜力。此过程涉及特定条件下的缩合反应,突出了其在化学合成和材料科学中的适用性 (Kariuki 等人,2022 年)。
细胞毒性和抗肿瘤活性
另一项研究合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,揭示了该化合物对艾氏腹水癌 (EAC) 细胞的细胞毒性潜力。这暗示了其在开发抗癌剂和了解癌症治疗的分子基础方面的相关性 (Hassan、Hafez 和 Osman,2014 年)。
除草活性
对 2-氰基-3-(2-氯噻唑-5-基)甲基氨基丙烯酸酯(一类相似的化合物)的研究证明了其显著的除草活性。这强调了该化合物在农业科学中的实用性,特别是在开发具有增强功效的新型除草剂方面 (Wang、Li、Li 和 Huang,2004 年)。
缓蚀作用
一项针对新型丙烯酰胺衍生物的研究,包括 2-氰基-N-(4-羟基苯基)-3-(4-甲氧基苯基)丙烯酰胺,研究了它们作为硝酸溶液中铜的缓蚀剂的有效性。研究结果表明在材料科学中的应用,特别是在金属保存和腐蚀过程的研究中 (Abu-Rayyan 等人,2022 年)。
用于太阳能电池应用的有机敏化剂
为太阳能电池应用设计了具有 2-氰基-丙烯酸等成分的创新型有机敏化剂,以实现高效率。这突出了该化合物在可再生能源研究和开发更有效的太阳能收集技术中的作用 (Kim 等人,2006 年)。
机械致变色性质
对 3-芳基-2-氰基丙烯酰胺衍生物的研究揭示了对其机械致变色性质的重要见解。这项研究与开发响应机械刺激而改变颜色或荧光的智能材料有关,在传感器和显示技术中具有潜在应用 (Song 等人,2015 年)。
属性
IUPAC Name |
(Z)-2-cyano-N-(2-fluorophenyl)-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-6-8-14(9-7-13)19-16(12-23-25-19)10-15(11-22)20(26)24-18-5-3-2-4-17(18)21/h2-10,12H,1H3,(H,23,25)(H,24,26)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHVISLAFNNIPT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)


![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)
![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)
![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)
![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)
![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4632110.png)
